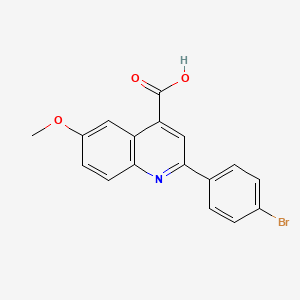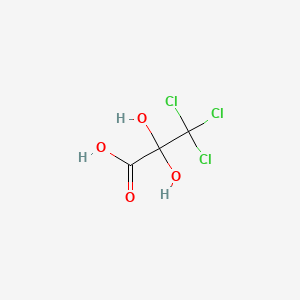
Tosilhidrazona de valerofenona
Descripción general
Descripción
Valerophenone tosylhydrazone is an organic compound with the molecular formula C18H22N2O2S. It is a derivative of valerophenone, where the ketone group is converted into a tosylhydrazone group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Valerophenone tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Analytical Chemistry: It is employed in the development of analytical methods and as a reagent in chemical analysis.
Mecanismo De Acción
Target of Action
Valerophenone tosylhydrazone, also known as 4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide, is a derivative of trifluoroacetic acid (TFA) that serves as a potent antagonist for the histamine H1 receptor . Its binding to receptor cells effectively hinders the action of histamine, resulting in the inhibition of additional mediators like prostaglandins and leukotrienes .
Mode of Action
The compound’s mode of action is believed to be attributed to its ability to form intramolecular hydrogen bonds with the hydroxyl group located at C-5 on the benzene ring . This interaction with its target results in the inhibition of the histamine H1 receptor, thereby hindering the action of histamine and other mediators .
Biochemical Pathways
It is known that the compound demonstrates remarkable inhibitory effects on polymerase chain reactions (pcr), chemiluminescent reactions, and analytical methods employing constant pressure . Additionally, it hampers the formation of substrate films, thereby potentially increasing light emission in chemiluminescent reactions .
Pharmacokinetics
The compound’s molecular weight of 330.444 Da suggests that it could be absorbed and distributed throughout the body.
Result of Action
The molecular and cellular effects of Valerophenone tosylhydrazone’s action are primarily related to its inhibitory effects on the histamine H1 receptor . By hindering the action of histamine and other mediators, the compound can potentially affect various physiological processes regulated by these substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Valerophenone tosylhydrazone is typically synthesized by reacting valerophenone with tosylhydrazine. The reaction is carried out in an organic solvent such as ethanol, often with the addition of an acid catalyst like hydrochloric acid to facilitate the reaction. The general reaction scheme is as follows:
Valerophenone+Tosylhydrazine→Valerophenone tosylhydrazone+Water
Industrial Production Methods: While specific industrial production methods for valerophenone tosylhydrazone are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would be optimized for yield and purity, often involving recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: Valerophenone tosylhydrazone undergoes several types of chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reagents such as sodium borohydride or borane.
Elimination: In the Shapiro reaction, tosylhydrazones are used as leaving groups in elimination reactions, often requiring a strong base like sodium methoxide.
Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, borane.
Elimination: Sodium methoxide, strong bases.
Cyclopropanation: Transition metals like rhodium.
Major Products:
Reduction: Corresponding alkanes.
Elimination: Alkenes.
Cyclopropanation: Cyclopropanes.
Comparación Con Compuestos Similares
Valerophenone tosylhydrazone is similar to other tosylhydrazones, such as benzaldehyde tosylhydrazone and acetophenone tosylhydrazone. its unique structure, with a valerophenone backbone, provides distinct reactivity and applications. Similar compounds include:
- Benzaldehyde tosylhydrazone
- Acetophenone tosylhydrazone
- Camphor tosylhydrazone
These compounds share the tosylhydrazone functional group but differ in their carbonyl-containing parent structures, leading to variations in their chemical behavior and applications.
Propiedades
IUPAC Name |
4-methyl-N-(1-phenylpentylideneamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOESQGMPJHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396104 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69015-74-3 | |
| Record name | Valerophenone tosylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)
![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)

![[3-(2-Bromophenoxy)propyl]dimethylamine](/img/structure/B1608195.png)






![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608209.png)

